rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis
CAS No.:
Cat. No.: VC16522273
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18ClNO |
|---|---|
| Molecular Weight | 179.69 g/mol |
| IUPAC Name | 2-(6-methylpiperidin-2-yl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO.ClH/c1-7-3-2-4-8(9-7)5-6-10;/h7-10H,2-6H2,1H3;1H |
| Standard InChI Key | STIVKDYCXCREGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(N1)CCO.Cl |
Introduction
rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis, is a complex organic compound with a unique molecular structure and diverse applications in research and industry. This compound is characterized by its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity.
Synthesis
The synthesis of rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride typically involves multiple steps, ensuring high purity levels. These methods provide a pathway to produce the compound efficiently for various applications in medicinal chemistry and organic synthesis.
Applications
This compound has diverse applications across several fields, including:
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Pharmacology: Preliminary studies suggest potential applications in drug development aimed at treating neurological disorders due to its interactions with biological targets.
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Research and Industry: Its ability to bind to specific receptors or enzymes makes it valuable for understanding therapeutic effects and mechanisms of action.
Related Compounds
Several compounds share structural similarities with rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, each exhibiting unique properties:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 6-Methylpiperidin-2-one | Ketone precursor | Used as a starting material for synthesis |
| 2-Piperidinemethanol | Alcohol derivative | Different substitution pattern on the piperidine ring |
| N-Methylpiperidine | Tertiary amine | Lacks hydroxyl group; different reactivity |
CAS Numbers and Availability
The CAS number for rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride is reported as 2155840-42-7 . The compound is available for purchase from various suppliers, with prices varying based on quantity and supplier .
Research Findings
Research indicates that rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride exhibits notable biological activities. It interacts with various biological targets, influencing cellular processes and enzyme functions. The hydroxyl group allows it to form hydrogen bonds with biological molecules, affecting protein structure and activity.
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